molecular formula C13H15N3O2 B12916017 Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- CAS No. 53727-38-1

Uracil, 5-(dimethylamino)-3-methyl-1-phenyl-

Cat. No.: B12916017
CAS No.: 53727-38-1
M. Wt: 245.28 g/mol
InChI Key: NHNWBHDARPZSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 5-(dimethylamino)-3-methyl-1-phenyl-, typically involves the alkylation of uracil at specific positions. One common method involves the reaction of 5-bromouracil with dimethylamine in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures . This reaction is carried out in an autoclave at 100°C for 16 hours .

Industrial Production Methods

Industrial production methods for uracil derivatives often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing automated reactors and continuous flow systems to ensure consistent production.

Mechanism of Action

The mechanism of action of Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- involves its interaction with nucleic acids and enzymes involved in nucleotide metabolism. It can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis . This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil, 5-(dimethylamino)-3-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

53727-38-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-(dimethylamino)-3-methyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-14(2)11-9-16(10-7-5-4-6-8-10)13(18)15(3)12(11)17/h4-9H,1-3H3

InChI Key

NHNWBHDARPZSAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.